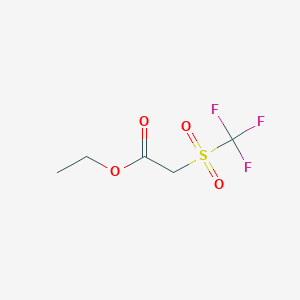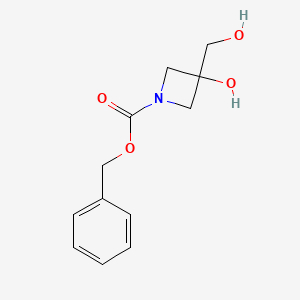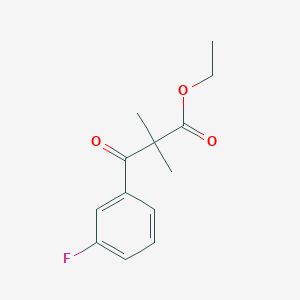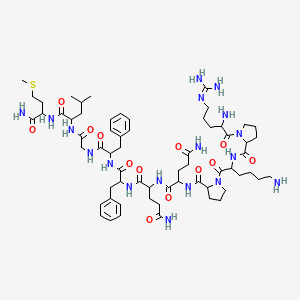
Ethyl 2-trifluoromethanesulfonylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-trifluoromethanesulfonylacetate is a chemical compound known for its unique properties and applications in various fields. It is an ester derived from trifluoromethanesulfonic acid and ethyl acetate. The compound is characterized by its high reactivity due to the presence of the trifluoromethanesulfonyl group, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-trifluoromethanesulfonylacetate can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with ethyl acetate in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:
CF3SO2O2+CH3COOCH2CH3→CF3SO2CH2COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions. The process typically includes steps such as distillation and purification to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-trifluoromethanesulfonylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield trifluoromethanesulfonic acid and ethyl acetate.
Reduction: The compound can be reduced to form corresponding alcohols and other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are trifluoromethanesulfonic acid and ethyl acetate.
Reduction: The major products are the corresponding alcohols and reduced derivatives.
Applications De Recherche Scientifique
Ethyl 2-trifluoromethanesulfonylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of the trifluoromethanesulfonyl group into various molecules. It is also employed in the synthesis of complex organic compounds and polymers.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms. It can act as an inhibitor or activator of specific enzymes.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-trifluoromethanesulfonylacetate involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. The compound can act as an alkylating agent, transferring the ethyl group to nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The trifluoromethanesulfonyl group enhances the compound’s reactivity and selectivity, making it a powerful tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Ethyl 2-trifluoromethanesulfonylacetate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity and applications.
Ethyl trifluoromethanesulfonate: Another ester of trifluoromethanesulfonic acid, used as an ethylating agent in organic synthesis.
Trifluoromethanesulfonic acid: The parent acid, used as a strong acid catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce the trifluoromethanesulfonyl group into target molecules, making it a valuable reagent in both research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O4S/c1-2-12-4(9)3-13(10,11)5(6,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXSAOSIKSMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)






